2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

Catalog No.
S730020
CAS No.
112881-51-3
M.F
C20H14N4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

CAS Number

112881-51-3

Product Name

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

IUPAC Name

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H

InChI Key

DPPKPCLKZOLTMB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4

Coordination Chemistry

TPY(Py) functions as a chelating ligand, meaning it can bind to metal ions through its nitrogen atoms. This ability makes it valuable for studying coordination chemistry []. The pyridine groups offer multiple binding sites, allowing for the formation of stable and well-defined complexes with various metals. Researchers can tailor the properties of these complexes by selecting the appropriate metal and utilizing TPY(Py)'s versatile binding modes [].

Here are some specific applications of TPY(Py) in coordination chemistry:

  • Development of novel catalysts: TPY(Py)-metal complexes can act as catalysts for various reactions, including hydrogen evolution, photocatalysis, and organic transformations [, ]. Their efficiency and selectivity can be tuned based on the chosen metal and reaction conditions.
  • Luminescent materials: TPY(Py) complexes exhibit interesting photophysical properties, making them suitable for designing light-emitting materials and sensors []. The metal center and the ligand's structure influence the emission color and intensity, allowing researchers to tailor these materials for specific applications.

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine, is a tridentate ligand characterized by its three interconnected pyridine rings. This compound exhibits a unique structural arrangement where one of the pyridine rings is substituted at the 4-position with another pyridine ring. The presence of multiple nitrogen atoms in its structure allows for effective coordination with various metal ions, which enhances its stability and versatility in chemical applications .

The mechanism of action of 4'-PTPY is primarily related to its ability to form coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal involved. For instance, some complexes might possess luminescent properties (emitting light), redox activity (participating in electron transfer reactions), or catalytic activity (accelerating chemical reactions) []. The specific mechanism of action will depend on the application and the nature of the complex formed.

, particularly in coordination chemistry. Its ability to form stable complexes with metal ions is a key feature. For instance, it can engage in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex structures. The coordination mechanisms primarily involve the nitrogen atoms acting as electron donors to metal centers, influencing their electronic properties and reactivity .

Research indicates that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine may exhibit biological activities such as DNA intercalation. This property allows it to interact with biomolecules, potentially affecting gene expression and cellular processes. Its interactions have been investigated for applications in drug delivery systems and as therapeutic agents .

The synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine typically involves:

  • Starting Materials: The process begins with the preparation of 2,2':6',2''-terpyridine.
  • Functionalization: The introduction of the 4-pyridyl group is achieved through palladium-catalyzed cross-coupling reactions.
  • Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity .

This compound has a wide range of applications across various fields:

  • Coordination Chemistry: Used as a ligand to form metal complexes with unique properties.
  • Biological Research: Investigated for potential use in DNA intercalation and drug delivery systems.
  • Material Science: Employed in creating advanced materials such as metal-organic frameworks and catalysts for

Interaction studies have shown that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine can effectively coordinate with different metal ions, forming stable complexes that can be utilized in electrocatalysis and other chemical processes. For example, nickel and cobalt complexes derived from this ligand have demonstrated electrocatalytic activity for hydrogen evolution reactions from water . Additionally, its planar structure facilitates intercalation with nucleic acids, which is crucial for understanding its biological implications .

Several compounds share structural similarities with 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridineContains four pyridine unitsGreater complexity due to additional pyridine units
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrileAditopic ligand with similar connectivityFocused on electrocatalysis applications
2,6-di(pyrazin-2-yl)pyridinesSimilar trisheterocyclic backboneDifferent heteroatoms (pyrazine vs. pyridine)
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidinesIncorporates arylvinyl groupsNotable for luminescence switching properties

These compounds differ primarily in their structural complexity and specific applications while retaining similar features that allow them to coordinate effectively with metal ions or interact with biological molecules. The unique arrangement of nitrogen atoms and the ability to form stable complexes set 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine apart from these similar compounds .

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4'-(4-Pyridyl)-2,2':6',2''-terpyridine

Dates

Modify: 2023-08-15

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